molecular formula C15H13N3O2S B1672488 Fenbendazole CAS No. 43210-67-9

Fenbendazole

Número de catálogo: B1672488
Número CAS: 43210-67-9
Peso molecular: 299.3 g/mol
Clave InChI: HDDSHPAODJUKPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

In Vitro Studies

Research has demonstrated fenbendazole's ability to induce apoptosis and inhibit proliferation in various cancer cell lines:

  • Colorectal Cancer : In vitro studies using patient-derived tumor organoids showed that this compound significantly suppressed the proliferation of colorectal cancer cells and induced apoptosis within 24 hours .
  • Ovarian Cancer : this compound has been tested against epithelial ovarian cancer cell lines, where it exhibited anti-tumor effects through both oral and intraperitoneal administration .

In Vivo Studies

Animal models have further validated the anti-cancer potential of this compound:

  • Mouse Models : In colorectal tumor-bearing mice, oral administration of this compound resulted in reduced tumor cell numbers and lower tumor grades .
  • Xenograft Models : this compound encapsulated in nanoparticles showed enhanced therapeutic efficacy against ovarian cancer in xenograft models, indicating improved drug delivery methods .

Clinical Case Studies

Recent case reports highlight the potential of this compound as an alternative treatment for various malignancies:

  • Case Study 1 : A patient with metastatic adrenocortical carcinoma experienced significant tumor reduction following treatment with this compound alongside conventional therapies. Imaging showed near-complete resolution of lesions after initiating this compound treatment .
  • Case Study 2 : Another case involved a patient with recurrent renal mass who responded positively to this compound therapy after standard treatments failed, demonstrating its potential as a complementary therapy .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Study TypeCancer TypeKey FindingsReference
In VitroColorectal CancerInduced apoptosis and cell cycle arrest
In VitroOvarian CancerEnhanced anti-cancer effects with nanoparticle delivery
In VivoColorectal CancerReduced tumor size and grade in mouse models
Clinical CaseMetastatic CarcinomaSignificant tumor reduction with combined therapy
Clinical CaseRenal MassNear-complete resolution of lesions after treatment

Comparación Con Compuestos Similares

Fenbendazol pertenece a la clase de antihelmínticos benzimidazoles, que incluye compuestos como albendazol, mebendazol y oxfendazol . En comparación con estos compuestos, fenbendazol es único en su amplio espectro de actividad y su relativamente baja toxicidad . Albendazol y mebendazol también son antihelmínticos efectivos pero tienen diferentes perfiles farmacocinéticos y se utilizan para indicaciones ligeramente diferentes .

Compuestos Similares

La combinación única de fenbendazol de actividad de amplio espectro, baja toxicidad y rentabilidad lo convierte en un compuesto valioso tanto en la medicina veterinaria como en la medicina humana potencial.

Actividad Biológica

Fenbendazole, a broad-spectrum benzimidazole anthelmintic, has garnered attention not only for its antiparasitic properties but also for its potential anticancer activity. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of this compound, supported by case studies and research findings.

This compound exhibits several biological activities that contribute to its anticancer effects:

  • Microtubule Disruption : this compound acts as a moderate microtubule destabilizing agent. It interferes with the polymerization of tubulin, leading to mitotic arrest in cancer cells, which is crucial for inhibiting tumor growth .
  • Glucose Metabolism Inhibition : The compound inhibits glucose uptake in cancer cells by down-regulating the GLUT1 transporter and hexokinase activity. This reduction in glucose metabolism leads to decreased lactate production, thus lowering the acidity in the tumor microenvironment, which is often associated with drug resistance .
  • Induction of Apoptosis : this compound promotes cell death through apoptosis, as evidenced by flow cytometry studies showing increased early and late apoptotic cells in treated cancer cell lines . It activates p53 pathways, enhancing apoptotic signaling .
  • Oxidative Stress : The compound induces oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it has a favorable absorption profile when administered orally. Studies indicate that this compound can be effectively absorbed in the gastrointestinal tract, although its bioavailability can be limited due to its low solubility . Enhancements in formulation may improve its therapeutic efficacy.

Case Studies

Several anecdotal reports and case studies highlight this compound's potential as an anticancer agent:

  • Joe Tippens Case : A notable case involved Joe Tippens, who self-administered this compound alongside other supplements after being diagnosed with small-cell lung cancer. Following three months of treatment, scans revealed no detectable cancer cells. While compelling, this remains an anecdotal account without rigorous clinical validation .
  • Colorectal Cancer Study : Research on 5-fluorouracil-resistant colorectal cancer cells demonstrated that this compound significantly induced apoptosis and cell cycle arrest at the G2/M phase. The study found that this compound was more effective than albendazole against resistant cancer cell lines .
  • Liver Injury Reports : Some cases have reported adverse effects such as drug-induced liver injury associated with this compound use. One case involved a patient who experienced jaundice after self-administering this compound for lung cancer treatment. Liver function normalized after discontinuation of the drug .

Research Findings

Research has consistently shown promising results regarding this compound's anticancer properties:

  • In Vitro Studies : In vitro experiments demonstrate that this compound reduces tumor size and vascularity while inducing mitotic arrest in various cancer cell lines .
  • In Vivo Studies : Animal models have shown that this compound treatment significantly improves outcomes in conditions such as spinal cord injury and autoimmune diseases by modulating immune responses .

Summary Table of Key Findings

Study/Case Findings Notes
Joe Tippens CaseComplete recovery from small-cell lung cancer after self-administrationAnecdotal evidence
Colorectal Cancer StudyInduced apoptosis and cell cycle arrest in resistant cellsSuperior efficacy compared to albendazole
Liver Injury ReportsSevere drug-induced liver injury observedHighlights potential side effects

Propiedades

IUPAC Name

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSHPAODJUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040672
Record name Fenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43210-67-9
Record name Fenbendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43210-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbendazole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fenbendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenbendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenbendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 °C
Record name Fenbendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenbendazole
Reactant of Route 2
Reactant of Route 2
Fenbendazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fenbendazole
Reactant of Route 4
Reactant of Route 4
Fenbendazole
Reactant of Route 5
Reactant of Route 5
Fenbendazole
Reactant of Route 6
Reactant of Route 6
Fenbendazole
Customer
Q & A

Q1: What is the primary mechanism of action of Fenbendazole?

A1: this compound exerts its anthelmintic activity by binding to β-tubulin, disrupting microtubule polymerization in susceptible parasites. This disruption interferes with crucial cellular processes like nutrient absorption, intracellular transport, and cell division, ultimately leading to parasite death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H13N3O2S and a molecular weight of 299.36 g/mol.

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, Raman spectroscopy has been employed to study the vibrational properties of this compound molecules []. Characteristic peaks identified through this technique can be used for qualitative and quantitative analysis of the drug.

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research does not delve into the catalytic properties of this compound. Its primary mode of action is through binding and disruption of microtubule formation rather than catalyzing chemical reactions.

Q5: How stable is this compound under various storage conditions?

A5: this compound has demonstrated stability in various solid dispersion formulations, even during storage []. This stability is crucial for maintaining the drug's efficacy over time.

Q6: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A6: Yes, research has explored the use of mechanochemical methods to create solid dispersions of this compound with polymers and succinic acid []. These formulations have shown improved solubility, which is beneficial as this compound has low water solubility. Microencapsulation techniques utilizing carboxymethyl cellulose have also been investigated to enhance stability and reduce production losses [, ].

Q7: Are there any studies investigating the impact of dehydration on this compound's pharmacokinetics?

A7: Research in camels has shown that dehydration can significantly reduce the systemic availability of this compound, potentially impacting its efficacy []. This finding highlights the importance of considering hydration status when administering this compound, especially in arid environments.

Q8: What is the efficacy of this compound against various gastrointestinal nematodes in livestock?

A8: Numerous studies confirm this compound's high efficacy against a wide range of gastrointestinal nematodes in sheep, goats, and cattle, including Haemonchus contortus, Trichostrongylus spp., Cooperia spp., and Oesophagostomum radiatum [, , , ].

Q9: Is resistance to this compound a concern?

A9: Yes, resistance to this compound is a growing concern in livestock, particularly against Haemonchus contortus [, ].

Q10: What are the potential mechanisms of resistance to this compound?

A10: While specific resistance mechanisms are not fully elucidated in the provided research, alterations in the target site, β-tubulin, are suspected. Additionally, increased drug efflux or metabolic detoxification could contribute to resistance.

Q11: Is there evidence of cross-resistance between this compound and other anthelmintics?

A11: Yes, studies have reported instances of cross-resistance between this compound and other benzimidazoles, suggesting a potential for shared resistance mechanisms within this drug class [, ].

Q12: What are the known toxicological effects of this compound in animals?

A12: While generally considered safe, high doses of this compound have been associated with toxicity, primarily affecting the gastrointestinal and hematopoietic systems in various species [].

Q13: Are there any reported cases of this compound-induced liver injury?

A13: Yes, a recent case report documented severe drug-induced liver injury in a human patient self-medicating with this compound []. This case underscores the potential risks associated with off-label use of veterinary medications and highlights the need for further investigation into this compound's safety profile in humans.

Q14: Are there specific drug delivery strategies being explored to improve this compound's targeting to specific tissues or parasites?

A14: While the provided research does not focus on targeted delivery strategies for this compound, it does highlight the development of various formulations, such as solid dispersions and microcapsules [, , ]. These formulations aim to improve solubility, dissolution rate, and ultimately bioavailability, which are crucial factors for effective drug delivery.

Q15: What analytical methods are commonly employed in this compound research?

A15: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a prevalent technique for quantifying this compound and its metabolites in various biological matrices [, ].

Q16: Have there been any studies on the environmental impact of this compound use?

A16: Research has investigated the ecotoxicological effects of this compound and other benzimidazoles on aquatic organisms, raising concerns about potential environmental risks []. These findings emphasize the importance of responsible drug disposal and exploring strategies to minimize environmental contamination.

Q17: What is known about this compound's potential to induce an immune response (immunogenicity)?

A17: Studies in sheep have shown that this compound administration can modulate the immune system, evidenced by altered lymphocyte activity, antibody responses, and complement levels []. These findings suggest a complex interplay between this compound and the host immune system, requiring further investigation to fully elucidate its implications.

Q18: Are there alternative anthelmintics available, and how do they compare to this compound?

A18: Yes, several other anthelmintics are available, including macrocyclic lactones (e.g., ivermectin, doramectin), salicylanilides (e.g., closantel, rafoxanide), and amino-acetonitrile derivatives (e.g., monepantel). The choice of anthelmintic depends on factors like the target parasite species, efficacy, safety profile, cost, and the potential for resistance in the specific population being treated [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.